molecular formula C22H19N5O5 B11372581 1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372581
M. Wt: 433.4 g/mol
InChI Key: ZNGFZKKYIPABBV-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the reaction of appropriate nitrile and hydroxylamine derivatives under acidic or basic conditions.

    Formation of the pyridazine ring: This involves the cyclization of hydrazine derivatives with diketones or similar compounds.

    Coupling reactions: The final step involves coupling the 1,2,5-oxadiazole and pyridazine intermediates with the appropriate phenyl derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating signaling pathways: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-1,2-propanediol: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

    1-[4-(4-methoxyphenoxy)phenyl]ethanone: Contains the methoxyphenyl group but has a different core structure.

    1-methoxy-4-[(4-methoxyphenyl)ethynyl]benzene: Similar aromatic structure but different functional groups.

Uniqueness

1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of the 1,2,5-oxadiazole and pyridazine rings, along with the ethoxyphenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H19N5O5

Molecular Weight

433.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H19N5O5/c1-3-31-17-10-6-15(7-11-17)27-13-12-18(28)20(24-27)22(29)23-21-19(25-32-26-21)14-4-8-16(30-2)9-5-14/h4-13H,3H2,1-2H3,(H,23,26,29)

InChI Key

ZNGFZKKYIPABBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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